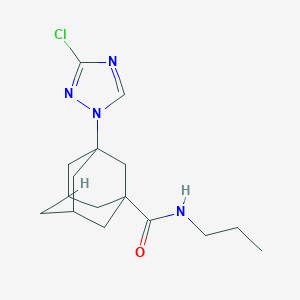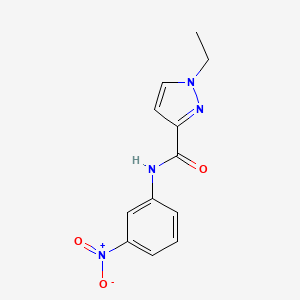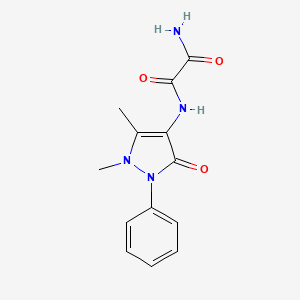![molecular formula C17H19F4NO2 B10895917 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE is a synthetic organic compound. Its structure features a bicyclic heptane ring and a tetrafluorophenoxy group, which may impart unique chemical and physical properties. This compound could be of interest in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the bicyclic heptane intermediate: This might involve a Diels-Alder reaction or other cycloaddition reactions.
Attachment of the ethyl group: This could be achieved through alkylation reactions.
Introduction of the tetrafluorophenoxy group: This step might involve nucleophilic aromatic substitution (SNAr) reactions.
Formation of the acetamide linkage: This could be done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the tetrafluorophenoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE could have applications in:
Medicinal Chemistry: Potential as a drug candidate or pharmacophore.
Materials Science: Use in the development of new materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other compounds or as a catalyst.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and tetrafluorophenoxy group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TRIFLUOROPHENOXY)ACETAMIDE: Similar structure with one less fluorine atom.
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRACHLOROPHENOXY)ACETAMIDE: Chlorine atoms instead of fluorine.
Uniqueness
The presence of the tetrafluorophenoxy group might impart unique electronic and steric properties, potentially enhancing its reactivity or binding properties compared to similar compounds.
Properties
Molecular Formula |
C17H19F4NO2 |
|---|---|
Molecular Weight |
345.33 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide |
InChI |
InChI=1S/C17H19F4NO2/c1-8(11-5-9-2-3-10(11)4-9)22-14(23)7-24-17-15(20)12(18)6-13(19)16(17)21/h6,8-11H,2-5,7H2,1H3,(H,22,23) |
InChI Key |
ITVKEAFXRHWLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10895835.png)
![3-[({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B10895849.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895869.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895873.png)
![Methyl 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10895874.png)

![ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10895889.png)
![2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10895896.png)
![(5E)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895897.png)
![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)
![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
